![molecular formula C13H19NO2 B1481172 7-((Benzyloxy)methyl)-1,4-oxazepane CAS No. 1926190-22-8](/img/structure/B1481172.png)
7-((Benzyloxy)methyl)-1,4-oxazepane
Overview
Description
7-((Benzyloxy)methyl)-1,4-oxazepane, also known as 7-BMOO, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 101-103°C. 7-BMOO is a versatile compound that has been used in many different scientific fields, from biochemistry to pharmacology.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Seven-membered heterocycles with two heteroatoms in a 1,4-relationship, similar to 7-((Benzyloxy)methyl)-1,4-oxazepane, have been recognized for their significant biological activities. Research highlights the importance of aryl-annelated [1,4]diazepine and [1,4]oxazepine moieties in many psychoactive pharmaceuticals. Such compounds have been utilized as valuable chiral intermediates in the synthesis of pesticidal pyrazolobenzodiazepines and thiazinobenzodiazepines, indicating their versatility in drug development processes (Jeong Mi Kim, Ka Young Lee, Jae Nyoung Kim, 2002).
Enantiopure 1,4-oxazepane derivatives have been synthesized with high yields and diastereoselection, demonstrating the compound's utility in creating chiral molecules. The regio- and stereochemistry of these cyclization products are influenced by factors such as the substitution pattern of the double bond and the nature of the hydroxyl group (Javier Nieto, C. Andrés, A. Pérez-Encabo, 2015).
Material Science Applications
In material science, novel heterocyclic liquid crystal compounds containing seven-membered 1,3-oxazepine-4,7-diones and similar structures have been synthesized. These compounds exhibit mesomorphic behaviors strongly dependent on the type of core moiety, indicating their potential application in the development of liquid crystal displays and other optoelectronic devices (G. Yeap, A. Mohammad, H. Osman, 2012).
properties
IUPAC Name |
7-(phenylmethoxymethyl)-1,4-oxazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)10-15-11-13-6-7-14-8-9-16-13/h1-5,13-14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLFEXQZKLJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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